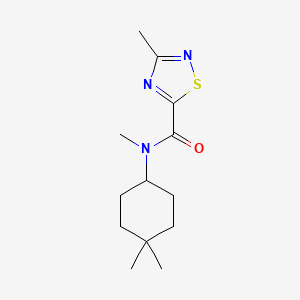
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide, also known as DMTD, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins that promote inflammation and tumor growth. In fungi and bacteria, this compound has been shown to disrupt the cell membrane and inhibit the activity of certain enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In fungi and bacteria, it has been shown to disrupt cell membrane integrity and inhibit growth. In animals, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide in lab experiments is its versatility and potential for various applications. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.
将来の方向性
There are many potential future directions for research on N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide. In medicine, further studies could focus on optimizing its anti-cancer properties and developing new drugs based on its structure. In agriculture, research could focus on developing new pesticides and fungicides based on this compound. In materials science, research could focus on developing new polymers and coatings with improved properties based on this compound. Overall, this compound has the potential to make significant contributions in various fields and warrants further research.
合成法
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4,4-dimethylcyclohexanone with thiosemicarbazide, followed by cyclization and subsequent reaction with dimethylamine. The final product is obtained through purification and recrystallization.
科学的研究の応用
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide has been found to have a wide range of potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been found to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In materials science, this compound has been shown to have potential applications in the development of new polymers and coatings.
特性
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-9-14-11(18-15-9)12(17)16(4)10-5-7-13(2,3)8-6-10/h10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFMYZISNMLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N(C)C2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

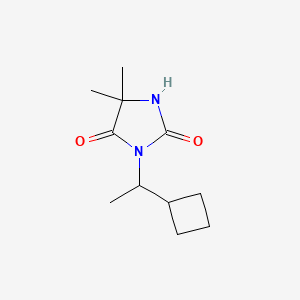
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)

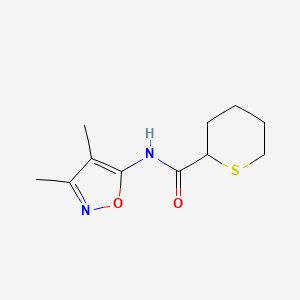
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
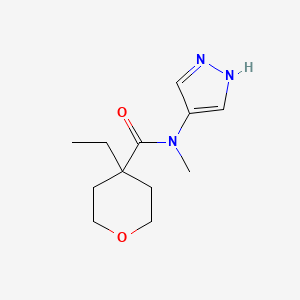
![3-methyl-N-[1-(4-methylpyridin-3-yl)ethyl]oxetane-3-carboxamide](/img/structure/B7360590.png)
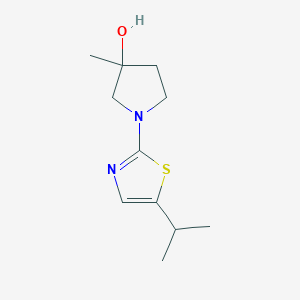
![5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole](/img/structure/B7360617.png)
![3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)

![7-(cyclopropylmethyl)-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7360637.png)